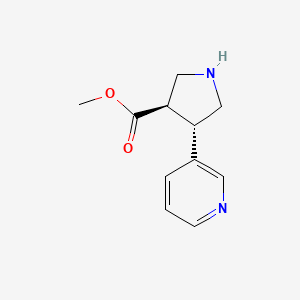

![molecular formula C8H8F3NO B3024398 O-{[4-(三氟甲基)苯基]甲基}羟胺 CAS No. 2993-57-9](/img/structure/B3024398.png)

O-{[4-(三氟甲基)苯基]甲基}羟胺

描述

“O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine” is an organic compound. It appears as a white to slightly yellow solid . It is soluble in organic solvents such as dimethylformamide, but its solubility in water is relatively low .

Synthesis Analysis

One synthesis method involves reacting the corresponding trifluoromethyl phenyl sulfonate with hydroxylamine to obtain the target product .Molecular Structure Analysis

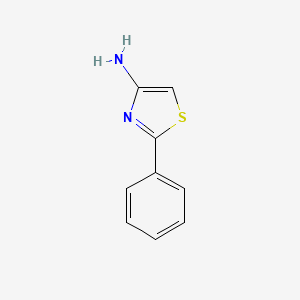

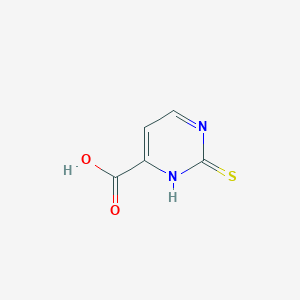

The molecular formula of “O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine” is C7H6F3NO . It has a molecular weight of 177.12 .Chemical Reactions Analysis

This compound has the characteristics of hydroxylamine and trifluoromethyl phenyl, and can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

“O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine” has a density of 1.320±0.06 g/cm3 (Predicted) and a boiling point of 202.4±40.0 °C (Predicted) . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学研究应用

还原代谢中的稳定性和转化

羟胺,包括类似于 O-{[4-(三氟甲基)苯基]甲基}羟胺的衍生物,已经因其在水溶液中的不稳定性而闻名,特别是在存在氧气的情况下。这种不稳定性在生物修复系统中很重要,其中监测通常集中在胺化产物上。该研究重点介绍了芳基-羟胺反应形成偶氮氧化合物,这对于理解此类系统中的质量平衡至关重要 (Wang, Zheng, & Hughes, 2004)。

呋喃衍生物的光氧化

研究已在呋喃及其甲基化衍生物的光氧化中应用了羟胺衍生物,例如 O-(2,3,4,5,6)-五氟苄基-羟胺盐酸盐。该研究强调了 1,4-二羰基化合物作为 OH 引发的氧化过程中主要产物的环境影响,并使用 SPME 等方法进行定量 (Alvarez et al., 2009)。

抗氧化特性和辐射防护

与羟胺密切相关的稳定硝氧自由基因其有效的抗氧化特性和作为非硫醇辐射保护剂的有效性而被认可。有趣的是,环羟胺(环硝氧自由基的还原形式)表现出更好的还原性,但缺乏辐射防护活性。已经对此差异进行了调查,揭示了这些化合物与羟基自由基和 OH 附加物的反应的见解,阐明了它们对辐射引起的氧化应激的保护机制 (Samuni et al., 2002)。

在高级氧化过程中的作用

已知羟胺通过促进 Fe(II) 再生来提高基于 Fe(II) 的高级氧化过程的性能。最近的研究探索了羟胺和此类系统中的铁基离子 (Fe(IV)) 之间的相互作用,揭示了羟胺在转化主要活性物质和再生 Fe(II) 中的双重作用。这些发现提供了对羟胺及其与活性物质相互作用作用的更深入见解,加深了我们对类似系统的理解 (Li et al., 2021)。

合成和抗菌评价

羟胺衍生物已用于合成具有显着抗菌特性的新型化合物。这些衍生物以操作简单和高产率合成,已证明具有显着的抗菌和抗真菌活性,突出了它们在抗菌应用中的潜力 (Shastri & Post, 2019)。

伏安法检测水污染物

在环境应用中,羟胺衍生物已用于创新的伏安传感器中,用于检测水污染物。这些传感器通过 CoFe2O4 纳米颗粒和离子液体放大,展示了增强的灵敏度和检测水溶液中苯肼、苯酚和羟胺等污染物的能力,强调了这些衍生物在环境监测中的作用 (Karimi et al., 2018)。

安全和危害

The safety information for this compound is not widely studied, and there is a lack of sufficient toxicological data. When handling it, appropriate protective measures should be taken, such as wearing chemical protective gloves and goggles . The compound has a GHS05 pictogram, with the signal word “Danger”. It has hazard statement H314 and several precautionary statements .

作用机制

Target of Action

It’s known that hydroxylamines often interact with aldehydes and ketones to form oximes .

Mode of Action

O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine likely interacts with its targets through a nucleophilic addition reaction. In this process, the nitrogen atom in the hydroxylamine acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group of aldehydes or ketones . This reaction forms an oxime, a process that is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The formation of oximes can impact various biochemical pathways, particularly those involving aldehydes and ketones .

Result of Action

The formation of oximes can potentially alter the function of target molecules, leading to downstream effects .

Action Environment

The action, efficacy, and stability of O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive substances .

属性

IUPAC Name |

O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGYPUBYTWDYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372235 | |

| Record name | O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2993-57-9 | |

| Record name | O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

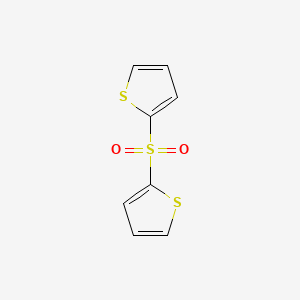

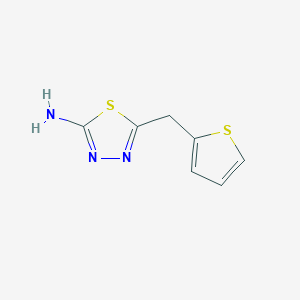

![(3-Thiophen-2-ylmethyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B3024327.png)

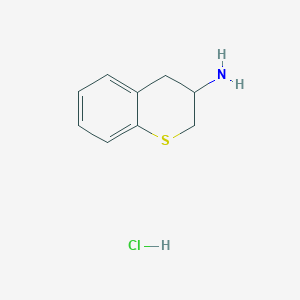

![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B3024330.png)